![molecular formula C22H18ClN3O3S B2949215 3-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 886919-60-4](/img/structure/B2949215.png)
3-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
This compound belongs to the class of organic compounds known as benzenesulfonamides . It’s a complex molecule with multiple functional groups, including a benzothiazole ring, a piperazine ring, and a chromen-4-one moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively . The IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex due to the presence of multiple reactive sites. For instance, the benzothiazole ring can undergo various reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and spectroscopic data. For instance, the NMR data provides information about the chemical environment of the hydrogen and carbon atoms . The IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Anticancer Activity
Compounds with thiazole scaffolds have been shown to exert anticancer activity by inhibiting enzymes and growth factor receptors that are crucial in the progression of cancer .
COX Inhibition
Thiazole derivatives have demonstrated COX-1 inhibitory activity, which is significant for developing anti-inflammatory drugs .
Antifungal Activity
Thiazole compounds have been synthesized and screened for their antifungal properties, indicating potential use in treating fungal infections .
Drug Development Against AMR
Heterocyclic nuclei like thiazoles are valuable in chemotherapeutic agents and can be a basis for novel drug development to combat antimicrobial resistance (AMR) .
Medicinally Relevant Molecules
The thiazole nucleus is a common feature in many clinically used medicines, including anticancer drugs, suggesting its importance in medicinal chemistry .
Future Directions
Future research could focus on further exploring the biological activities of this compound and its derivatives. For instance, their potential as anti-inflammatory agents or as inhibitors of certain cancer cell lines could be investigated . Additionally, modifications of the compound, such as the isosteric replacement of the sulfur with oxygen, could be explored to obtain new derivatives with potentially improved properties .
properties
IUPAC Name |
3-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-13-16(23)6-7-18-19(13)24-22(30-18)26-10-8-25(9-11-26)21(28)15-12-29-17-5-3-2-4-14(17)20(15)27/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGLXCCADPJLGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=COC5=CC=CC=C5C4=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one |
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